molecular formula C10H10BrN3 B15072946 3-Amino-4-(4-bromophenyl)-1-methylpyrazole

3-Amino-4-(4-bromophenyl)-1-methylpyrazole

Cat. No.: B15072946
M. Wt: 252.11 g/mol
InChI Key: NQSNTVVALGJAFA-UHFFFAOYSA-N
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Description

3-Amino-4-(4-bromophenyl)-1-methylpyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This specific compound is characterized by the presence of an amino group at the 3-position, a bromophenyl group at the 4-position, and a methyl group at the 1-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-bromophenyl)-1-methylpyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-bromophenyl)-1-methylpyrazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Sodium azide, thiols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

3-Amino-4-(4-bromophenyl)-1-methylpyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-methylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(4-chlorophenyl)-1-methylpyrazole
  • 3-Amino-4-(4-fluorophenyl)-1-methylpyrazole
  • 3-Amino-4-(4-methylphenyl)-1-methylpyrazole

Uniqueness

3-Amino-4-(4-bromophenyl)-1-methylpyrazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

4-(4-bromophenyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C10H10BrN3/c1-14-6-9(10(12)13-14)7-2-4-8(11)5-3-7/h2-6H,1H3,(H2,12,13)

InChI Key

NQSNTVVALGJAFA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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